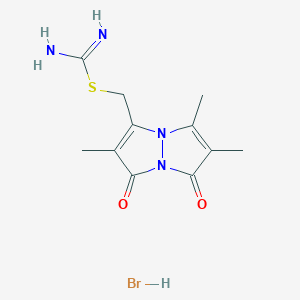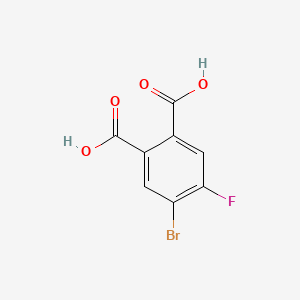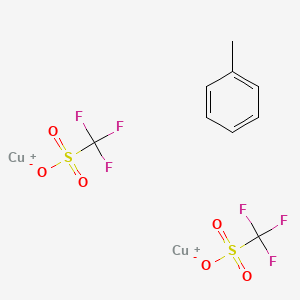![molecular formula C14H14F3NO2 B13707705 Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)
Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the desired product.
Industrial Production Methods
Industrial production of Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the indole ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The indole ring structure enables binding to various receptors and enzymes, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)indole: Another indole derivative with a trifluoromethyl group, known for its biological activities.
Ethyl 3-(3-Trifluoromethylphenyl)propanoate: A similar compound with a trifluoromethyl group on the phenyl ring.
Uniqueness
Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate is unique due to the specific positioning of the trifluoromethyl group on the indole ring, which enhances its chemical stability and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H14F3NO2 |
|---|---|
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
ethyl 3-[4-(trifluoromethyl)-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C14H14F3NO2/c1-2-20-12(19)7-6-9-8-18-11-5-3-4-10(13(9)11)14(15,16)17/h3-5,8,18H,2,6-7H2,1H3 |
InChI-Schlüssel |
CSTMTGLDMYYCHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CNC2=CC=CC(=C21)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)



![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)

![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)

![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)


![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
